Cas no 2741221-81-6 ((3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

(3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- (3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile
- F78186
- (3S,4S)-3-Cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile
- Rel-(3S,4S)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile
- PS-18595
- 2741221-81-6
-
- インチ: 1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10-/m1/s1
- InChIKey: OMZIYSJCNGPYBY-GMSGAONNSA-N
- ほほえんだ: O=C1[C@](C#N)([C@H](CC)CN1)C1CC1
計算された属性
- せいみつぶんしりょう: 178.110613074g/mol
- どういたいしつりょう: 178.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 52.9
(3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1299069-10G |
(3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
2741221-81-6 | 97% | 10g |
$5425 | 2023-09-03 | |
eNovation Chemicals LLC | Y1299069-25G |
(3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
2741221-81-6 | 97% | 25g |
$10655 | 2023-09-03 | |
1PlusChem | 1P024TVK-250mg |
(3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
2741221-81-6 | 97% | 250mg |
$445.00 | 2024-05-07 | |
eNovation Chemicals LLC | Y1299069-100mg |
(3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
2741221-81-6 | 97% | 100mg |
$370 | 2025-02-19 | |
Aaron | AR024U3W-250mg |
(3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
2741221-81-6 | 97% | 250mg |
$457.00 | 2023-12-15 | |
eNovation Chemicals LLC | Y1299069-100mg |
(3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
2741221-81-6 | 97% | 100mg |
$370 | 2025-02-22 | |
eNovation Chemicals LLC | Y1299069-5g |
(3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
2741221-81-6 | 97% | 5g |
$3740 | 2025-02-19 | |
eNovation Chemicals LLC | Y1299069-1g |
(3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
2741221-81-6 | 97% | 1g |
$1240 | 2025-02-19 | |
eNovation Chemicals LLC | Y1299069-250mg |
(3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
2741221-81-6 | 97% | 250mg |
$495 | 2025-02-19 | |
eNovation Chemicals LLC | Y1299069-100mg |
(3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
2741221-81-6 | 97% | 100mg |
$370 | 2024-07-21 |
(3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile 関連文献
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(3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrileに関する追加情報
Introduction to (3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS No. 2741221-81-6)
(3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 2741221-81-6, this compound represents a unique structural motif that has been explored for its potential biological activities and synthetic utility. The precise stereochemistry of this molecule, characterized by the (3S,4S) configuration, makes it a subject of interest for researchers aiming to develop novel therapeutic agents with optimized pharmacological profiles.
The< strong>cyclopropyl substituent in the molecular structure of this compound introduces a rigid three-membered ring that can influence the conformation and reactivity of the molecule. This feature is particularly valuable in drug design, as it can enhance binding affinity and selectivity by restricting rotational freedom around certain bonds. Additionally, the presence of an< strong>ethyl group at the 4-position and a< strong>cyano group at the 3-position adds further complexity to its chemical behavior, making it a versatile scaffold for chemical modifications.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities. Pyrrolidine derivatives, in particular, have been extensively studied for their potential applications in treating various diseases, including neurological disorders and infectious diseases. The< strong>2-oxo-pyrrolidine core structure of this compound is known to exhibit pharmacological properties that make it an attractive candidate for further investigation.
The synthesis of (3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves sophisticated organic transformations that require careful optimization to achieve high enantiomeric purity. The stereocontrol at the 3 and 4 positions is crucial for ensuring that the desired (S,S) configuration is obtained. This often involves the use of chiral auxiliaries or catalysts, which are essential for achieving high yields and enantiomeric excess in the final product.
Recent advancements in asymmetric synthesis have enabled researchers to develop more efficient methods for constructing complex chiral molecules like this one. Techniques such as transition-metal-catalyzed reactions and biocatalytic approaches have significantly improved the accessibility of enantiomerically pure compounds, which are indispensable for pharmaceutical applications. The ability to produce (3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile with high enantiomeric purity has opened up new avenues for drug discovery and development.
The biological activity of this compound has been a focal point of several recent studies. Researchers have been investigating its potential as a precursor for more complex pharmacophores or as an active molecule itself. Preliminary studies suggest that it may exhibit< strong>antimicrobial,< strong>antiviral, or< strong>anticancer properties, although further research is needed to confirm these findings. The unique structural features of this molecule make it a promising candidate for exploring new therapeutic strategies.
The< strong>cyanide functionality in the molecule is particularly noteworthy, as it can serve as a handle for further chemical modifications. For instance, nucleophilic addition reactions can be employed to introduce various substituents at the cyano group, thereby expanding the chemical space available for drug design. This flexibility makes (3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile a valuable building block for medicinal chemists.
In conclusion, (3S,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS No. 2741221-81-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and stereochemistry make it an attractive scaffold for developing novel therapeutic agents. As our understanding of organic synthesis and medicinal chemistry continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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